Home > Products > Screening Compounds P6294 > Nelfinavir mesylate
Nelfinavir mesylate - 159989-65-8

Nelfinavir mesylate

Catalog Number: EVT-255818
CAS Number: 159989-65-8
Molecular Formula: C33H49N3O7S2
Molecular Weight: 663.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nelfinavir mesylate is a synthetic, nonpeptidic protease inhibitor. [, ] It is primarily recognized for its role as an antiviral agent, specifically targeting the human immunodeficiency virus type 1 (HIV-1) protease. [, ] In scientific research, Nelfinavir mesylate serves as a valuable tool for studying protease activity, viral replication, and cellular processes related to protein degradation.

3-Hydroxy-2-methylbenzoic Acid

Compound Description: 3-Hydroxy-2-methylbenzoic acid is a benzoic acid derivative. It is considered an impurity of nelfinavir mesylate. []

Relevance: This compound is structurally related to nelfinavir mesylate as a component of its synthesis. Specifically, it represents a potential impurity arising during the production of nelfinavir mesylate. []

(2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-aminium Benzoate

Compound Description: (2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-aminium benzoate is another complex organic compound identified as an impurity of nelfinavir mesylate. []

Relevance: Similar to 3-hydroxy-2-methylbenzoic acid, this compound is a structurally related impurity potentially present in nelfinavir mesylate. Its presence likely originates from the synthetic process used to produce nelfinavir mesylate. []

Nelfinavir Hydroxy-t-Butylamide (M8)

Compound Description: Nelfinavir hydroxy-t-butylamide (M8) is an active metabolite of nelfinavir mesylate. It exhibits its own pharmacokinetic and pharmacodynamic properties. []

Relevance: M8 is a product of nelfinavir mesylate metabolism in the body and therefore exhibits a close structural relationship. Understanding its activity is crucial when studying nelfinavir mesylate's overall efficacy and pharmacokinetic profile. []

Ethyl Methanesulfonate (EMS)

Compound Description: Ethyl methanesulfonate (EMS) is a highly potent mutagen and carcinogen. [, ]

Relevance: This compound is not structurally related to nelfinavir mesylate but is highly relevant due to its identification as a contaminant in nelfinavir mesylate drug products. This contamination led to safety concerns and recommendations for discontinuation of nelfinavir mesylate use during pregnancy. [, ]

Other HIV Protease Inhibitors

  • Saquinavir []
  • Ritonavir [, ]
  • Indinavir [, ]

Relevance: While not directly structurally related to nelfinavir mesylate, these compounds share a similar mechanism of action, targeting the HIV protease enzyme. They are often used in combination with nelfinavir mesylate for enhanced antiviral activity. Research has explored the potential benefits and drawbacks of these combinations. [, ]

Other Antiretroviral Agents

  • Zidovudine (AZT) [, ]
  • Lamivudine (3TC) [, , ]
  • Didanosine (ddI) []
  • Stavudine (d4T) []
  • Nevirapine (NVP) []

Relevance: These compounds, although not structurally related to nelfinavir mesylate, play a crucial role in combination therapies for managing HIV infection. Their use alongside nelfinavir mesylate can result in additive or synergistic antiviral effects, improving treatment efficacy. [, , ]

Synthesis Analysis

The synthesis of nelfinavir mesylate involves several chemical reactions that convert its free base form into the mesylate salt. A notable method includes a spray drying process, which allows for effective conversion while maintaining the compound's stability. This method is advantageous due to its efficiency and scalability, making it suitable for pharmaceutical production.

The synthesis typically starts with the preparation of the nelfinavir free base, followed by its reaction with methanesulfonic acid to yield nelfinavir mesylate. The process can be optimized through various parameters such as temperature, solvent choice, and reaction time to enhance yield and purity .

Molecular Structure Analysis

Nelfinavir mesylate has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is C23H30N2O5SC_{23}H_{30}N_{2}O_{5}S, and it features a distinctive arrangement that includes:

  • A benzenesulfonamide group.
  • A pyrrolidine ring.
  • Multiple stereocenters contributing to its biological activity.

The structural data indicate that nelfinavir mesylate has a molecular weight of approximately 430.56 g/mol. The three-dimensional conformation plays a critical role in its interaction with the HIV protease enzyme, influencing its efficacy as an inhibitor .

Chemical Reactions Analysis

Nelfinavir mesylate undergoes various chemical reactions during its synthesis and formulation processes. Key reactions include:

  • Acid-base neutralization: The formation of nelfinavir mesylate from nelfinavir free base involves neutralizing the amine group with methanesulfonic acid.
  • Hydrolysis: In aqueous environments, nelfinavir mesylate can hydrolyze, leading to the formation of nelfinavir free base and methanesulfonic acid.
  • Stability reactions: The compound's stability can be affected by factors such as pH, temperature, and light exposure, which may lead to degradation products that need to be monitored during pharmaceutical formulation .
Mechanism of Action

Nelfinavir mesylate exerts its antiviral effects primarily through the inhibition of HIV protease. By binding to the active site of this enzyme, nelfinavir prevents it from cleaving viral polyproteins into functional proteins necessary for viral assembly. This inhibition results in the production of immature viral particles that are non-infectious.

Physical and Chemical Properties Analysis

Nelfinavir mesylate exhibits several physical and chemical properties that are relevant for its pharmaceutical applications:

  • Appearance: It is typically presented as a white to off-white crystalline powder.
  • Solubility: Nelfinavir mesylate is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point is reported around 105-110 °C.
  • Stability: The compound is stable under dry conditions but may degrade in humid environments or when exposed to light.

These properties are crucial for formulating effective dosage forms and ensuring proper storage conditions .

Applications

Nelfinavir mesylate is primarily used in clinical settings for treating HIV infection. Its applications extend beyond traditional antiretroviral therapy:

  • Combination Therapy: It is often used in conjunction with other antiretroviral agents to enhance therapeutic efficacy and reduce resistance development.
  • Research Applications: Recent studies have explored nelfinavir's potential against other viruses, including SARS-CoV-2, indicating possible utility in treating COVID-19 due to its ability to inhibit viral fusion processes .
  • Pharmaceutical Development: Ongoing research focuses on improving formulation techniques, enhancing bioavailability, and minimizing side effects associated with long-term use.
Molecular Mechanisms of Antiviral Activity

Inhibition of HIV-1 Protease: Structural Basis and Binding Dynamics

Nelfinavir mesylate functions as a competitive inhibitor of HIV-1 protease through precise molecular interactions within the enzyme's active site. The compound features a hydroxy-t-butylamide group that forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of the HIV-1 protease homodimer [3] [6]. This binding induces conformational changes that prevent the protease from accommodating its natural polypeptide substrates. Biochemical analyses demonstrate nelfinavir binds with exceptionally high affinity, exhibiting an inhibitory constant (Ki) of 2 nM against HIV-1 protease [1] [5]. The structural basis for this potency lies in the molecule's ability to mimic the transition state of peptide bond hydrolysis while incorporating non-cleavable chemical linkages [3].

Crystallographic studies reveal that nelfinavir's phenylthiomethyl group occupies the S2 subsite of the protease, forming van der Waals contacts with Val82, while its decahydroisoquinoline moiety extends into the S1' subsite, creating hydrophobic interactions [6]. This multi-point anchoring results in binding dynamics characterized by both high affinity and specificity. Unlike first-generation protease inhibitors, nelfinavir's binding induces less distortion of the protease active site, potentially contributing to its distinct resistance profile [3].

Table 1: Structural and Kinetic Parameters of Nelfinavir-HIV Protease Interaction

ParameterValueSignificance
Ki (HIV-1 protease)2 nMReflects high binding affinity to target enzyme
Binding SitesS1', S2, catalytic aspartatesMulti-subsite interaction prevents competitive displacement
Catalytic Residues TargetedAsp25, Asp25'Direct interaction prevents substrate hydrolysis
Molecular InteractionsHydrogen bonding, van der Waals forcesEnsures stable enzyme-inhibitor complex formation

Disruption of Viral Polyprotein Processing: Gag-Pol Cleavage Suppression

The inhibition of HIV-1 protease by nelfinavir results in the profound disruption of viral polyprotein processing. Specifically, nelfinavir prevents the proteolytic cleavage of the Gag-Pol polyprotein precursor, which contains essential structural proteins and enzymatic components required for virion maturation [3] [6]. Without protease activity, the polyprotein fails to be processed into functional subunits including matrix (MA), capsid (CA), nucleocapsid (NC), reverse transcriptase (RT), and integrase (IN) proteins [3].

This suppression leads to the production of non-infectious, immature viral particles characterized by defective core condensation and the retention of unprocessed Gag and Gag-Pol polyproteins [6]. Mass spectrometry analyses of viral particles produced in the presence of nelfinavir show accumulation of specific cleavage intermediates, particularly at the CA-p2 and p2-NC junctions, which are critical for proper capsid assembly [3]. The compound's major metabolite, hydroxy-t-butylamide (M8), retains significant antiviral activity with comparable efficacy (EC50 = 30-86 nM) to the parent compound in cell-based assays against various HIV-1 strains [1]. This metabolite contributes substantially to the overall antiviral effect during therapeutic use, as it achieves plasma concentrations approximately 30-40% of the parent compound in treated patients [1].

Broad-Spectrum Protease Inhibition: Implications for Coronaviruses (SARS-CoV-2, MERS-CoV)

Beyond its established anti-HIV activity, nelfinavir demonstrates significant inhibitory effects against coronavirus proteases, particularly the main protease (Mpro) of SARS-CoV-2 and MERS-CoV. Biochemical assays reveal that nelfinavir directly inhibits SARS-CoV-2 Mpro with an IC50 of 8.26 μM through competitive binding at the enzyme's catalytic site [4]. The compound exhibits even more potent activity against MERS-CoV protease, with an IC50 of 0.08 μM [5]. This differential inhibition likely stems from variations in the substrate-binding pockets across coronavirus proteases.

In cellular models, nelfinavir demonstrates dose-dependent inhibition of SARS-CoV-2 replication in Vero E6 cells with an EC50 of 2.93 μM [4]. This antiviral activity translates to significant in vivo effects, as demonstrated in SARS-CoV-2-infected rhesus macaques. Prophylactic administration of nelfinavir (200 mg/kg) resulted in a 3-log reduction in viral lung titers (nearly 1,000-fold decrease) compared to untreated controls [4]. Additionally, treated animals exhibited significantly reduced viral loads in nasal and anal swabs and attenuated inflammatory responses [4].

The molecular basis for this broad-spectrum activity lies in nelfinavir's ability to target the cysteine protease activity of coronavirus Mpro, which shares functional similarities with HIV-1 aspartyl protease in its role in processing viral polyproteins. Nelfinavir's chemical structure enables interaction with the substrate-binding cleft of SARS-CoV-2 Mpro, particularly through contacts with His41 and Cys145 residues in the catalytic dyad [4].

Table 2: Broad-Spectrum Antiviral Activity of Nelfinavir Mesylate

VirusTarget EnzymeIn vitro Inhibition (IC50/EC50)In vivo Efficacy
HIV-1Aspartyl proteaseKi = 2 nM; EC50 = 30-60 nMEstablished clinical efficacy
SARS-CoV-2Main protease (Mpro)IC50 = 8.26 μM; EC50 = 2.93 μM3-log viral reduction in lungs (macaques)
MERS-CoVMain protease (Mpro)IC50 = 0.08 μMNot determined
SARS-CoV-1Main protease (Mpro)Similar to SARS-CoV-2 (96% sequence identity)Not determined

Modulation of Host Cellular Pathways: Endoplasmic Reticulum Stress and Autophagy Induction

Nelfinavir exerts significant off-target effects on host cellular pathways that contribute to its antiviral activity. The compound potently induces endoplasmic reticulum (ER) stress by inhibiting proteasome activity and disrupting protein folding homeostasis [5]. This leads to the accumulation of unfolded proteins in the ER lumen, triggering the unfolded protein response (UPR) characterized by increased expression of chaperones such as GRP78/BiP and phosphorylation of eukaryotic initiation factor 2α (eIF2α) [5]. These effects create an unfavorable cellular environment for viral replication, which typically requires substantial protein synthesis and processing capacity.

Concomitant with ER stress induction, nelfinavir activates autophagic pathways through inhibition of the Akt/mTOR signaling axis. In vitro studies demonstrate that nelfinavir treatment causes dose-dependent accumulation of LC3-II, a marker of autophagosome formation, and reduces phosphorylation of mTOR substrates [5]. This pro-autophagic effect may contribute to antiviral activity by facilitating the degradation of viral components through selective autophagy (virophagy) [4].

Notably, nelfinavir also exhibits immunomodulatory properties that impact antiviral responses. In SARS-CoV-2-infected hamster models, nelfinavir treatment induced a marked infiltration of neutrophils into lung tissue and increased circulating activated neutrophils, despite not significantly reducing viral loads [6]. This enhanced neutrophil recruitment was associated with improved lung pathology, suggesting that nelfinavir's effect on innate immunity contributes to therapeutic efficacy [6]. Mechanistic studies indicate that nelfinavir enhances human neutrophil migration toward CXCL8 by approximately 40% compared to untreated cells, potentially through modulation of chemotactic signaling pathways [6].

The compound's simultaneous targeting of viral enzymes and host pathways creates a multi-faceted antiviral strategy that may be particularly effective against viruses with high mutation rates, as the barrier to developing resistance against both direct antiviral and host-targeting effects is substantially higher than for either approach alone.

Table 3: Host Cellular Pathways Modulated by Nelfinavir Mesylate

Cellular PathwayMolecular Targets/EffectsFunctional Consequences
ER Stress ResponseInhibition of proteasome activity; GRP78/BiP upregulation; eIF2α phosphorylationCreates unfavorable environment for viral polyprotein processing
Autophagy InductionAkt/mTOR inhibition; LC3-II accumulation; p62 degradationEnhanced clearance of viral components via virophagy
Neutrophil ModulationIncreased chemotaxis to CXCL8; enhanced activationImproved pathogen clearance and tissue repair
Protein HomeostasisDisruption of protein folding machinery; chaperone inductionCompromised viral assembly and maturation

Compounds Mentioned in Article:

  • Nelfinavir mesylate
  • AG1343 (nelfinavir free base)
  • Hydroxy-t-butylamide metabolite (M8)

Properties

CAS Number

159989-65-8

Product Name

Nelfinavir mesylate

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid

Molecular Formula

C33H49N3O7S2

Molecular Weight

663.9 g/mol

InChI

InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1

InChI Key

NQHXCOAXSHGTIA-SKXNDZRYSA-N

SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O

Solubility

In water, 4,500 mg/L at 25 °C
Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400
Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil.

Synonyms

AG 1343; AG-1343; AG1343; Mesylate, Nelfinavir; Monomethane Sulfonate, Nelfinavir; Nelfinavir; Nelfinavir Mesylate; Nelfinavir Monomethane Sulfonate; Sulfonate, Nelfinavir Monomethane; Viracept

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.